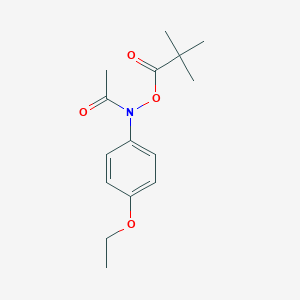

N-(Pivaloyloxy)phenacetin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

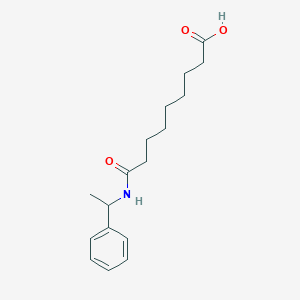

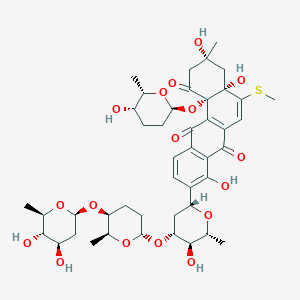

N-(Pivaloyloxy)phenacetin, also known as PAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAP is a prodrug, meaning that it is metabolized in the body to release phenacetin, a non-opioid analgesic drug.

Wissenschaftliche Forschungsanwendungen

N-(Pivaloyloxy)phenacetin has found applications in various scientific fields, including medicinal chemistry, drug delivery, and neuroscience. In medicinal chemistry, N-(Pivaloyloxy)phenacetin has been investigated as a prodrug for phenacetin, which has shown promising results in the treatment of pain and inflammation. N-(Pivaloyloxy)phenacetin has also been explored as a potential drug delivery system, as its ester bond can be cleaved by esterases present in the body, releasing phenacetin at the desired site of action. In neuroscience, N-(Pivaloyloxy)phenacetin has been used as a tool to study the role of astrocytes, a type of glial cell in the brain, in modulating neuronal activity.

Wirkmechanismus

The mechanism of action of N-(Pivaloyloxy)phenacetin is based on its ability to release phenacetin upon metabolism in the body. Phenacetin exerts its analgesic effects by inhibiting the synthesis of prostaglandins, which are involved in the inflammatory response. N-(Pivaloyloxy)phenacetin has also been shown to modulate the activity of astrocytes in the brain, which can affect neuronal signaling and synaptic plasticity.

Biochemische Und Physiologische Effekte

N-(Pivaloyloxy)phenacetin has been shown to have minimal toxicity and adverse effects in vitro and in vivo studies. However, its effects on the body may vary depending on the dose and route of administration. N-(Pivaloyloxy)phenacetin has been shown to have analgesic and anti-inflammatory effects, as well as modulating the activity of astrocytes in the brain. N-(Pivaloyloxy)phenacetin has also been shown to have antioxidant properties and may protect against oxidative stress-induced damage.

Vorteile Und Einschränkungen Für Laborexperimente

N-(Pivaloyloxy)phenacetin has several advantages as a research tool, including its ability to release phenacetin at the desired site of action, its low toxicity, and its stability in organic solvents. However, N-(Pivaloyloxy)phenacetin may have limitations in terms of its specificity and selectivity, as it can be metabolized by esterases present in various tissues in the body, leading to non-specific effects.

Zukünftige Richtungen

Future research on N-(Pivaloyloxy)phenacetin may focus on developing more selective and specific prodrugs for phenacetin, optimizing the delivery of phenacetin to the desired site of action, and exploring the potential of N-(Pivaloyloxy)phenacetin as a tool to study the role of astrocytes in brain function. Additionally, N-(Pivaloyloxy)phenacetin may have potential applications in the treatment of neurodegenerative diseases, as oxidative stress has been implicated in their pathogenesis. Further studies are needed to fully understand the potential of N-(Pivaloyloxy)phenacetin in these areas.

Conclusion:

In conclusion, N-(Pivaloyloxy)phenacetin is a promising prodrug that has found applications in various scientific fields. Its ability to release phenacetin at the desired site of action, low toxicity, and stability in organic solvents make it an attractive research tool. Further research is needed to fully understand the potential of N-(Pivaloyloxy)phenacetin in various applications and to develop more specific and selective prodrugs for phenacetin.

Synthesemethoden

N-(Pivaloyloxy)phenacetin can be synthesized through the esterification of phenacetin with pivalic acid. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline powder that is soluble in organic solvents.

Eigenschaften

CAS-Nummer |

102725-57-5 |

|---|---|

Produktname |

N-(Pivaloyloxy)phenacetin |

Molekularformel |

C15H21NO4 |

Molekulargewicht |

279.33 g/mol |

IUPAC-Name |

(N-acetyl-4-ethoxyanilino) 2,2-dimethylpropanoate |

InChI |

InChI=1S/C15H21NO4/c1-6-19-13-9-7-12(8-10-13)16(11(2)17)20-14(18)15(3,4)5/h7-10H,6H2,1-5H3 |

InChI-Schlüssel |

MPNGGGGXPLRSTK-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)N(C(=O)C)OC(=O)C(C)(C)C |

Kanonische SMILES |

CCOC1=CC=C(C=C1)N(C(=O)C)OC(=O)C(C)(C)C |

Andere CAS-Nummern |

102725-57-5 |

Synonyme |

N-(pivaloyloxy)phenacetin N-PVOP |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)